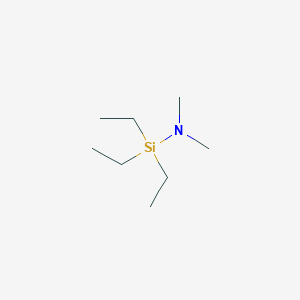
(N,N-Dimethylamino)triethylsilane
Übersicht
Beschreibung
(N,N-Dimethylamino)triethylsilane is an organosilicon compound with the molecular formula C8H21NSi. It is commonly used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. This compound is known for its stability over a wide range of reaction conditions and can be removed selectively in the presence of other functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (N,N-Dimethylamino)triethylsilane typically involves the reaction of triethylchlorosilane with dimethylamine. The process can be summarized as follows:
Raw Material Preparation: Triethylchlorosilane and dimethylamine are prepared along with a suitable solvent.
Reaction: Triethylchlorosilane is added to a reaction flask containing the solvent, and dimethylamine gas is introduced. The reaction proceeds to form this compound.
Separation: The crude product is separated by distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Purification: The crude product is further purified by distillation to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous feeding of triethylchlorosilane and dimethylamine into a reactor, followed by continuous distillation and purification to achieve the desired product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of triethylsilanol and dimethylamine.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include triethylsilyl ethers, amines, or thiols.
Hydrolysis Products: The major products of hydrolysis are triethylsilanol and dimethylamine.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of (N,N-Dimethylamino)triethylsilane involves the protection of reactive hydrogens in various functional groups. The compound forms stable silyl ethers, amines, or thiols, which can be selectively removed under specific conditions. This selective protection and deprotection mechanism allows for the controlled synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
(N,N-Dimethylamino)trimethylsilane: Similar in structure but with three methyl groups instead of three ethyl groups.
(N,N-Dimethylamino)triisopropylsilane: Similar in structure but with three isopropyl groups instead of three ethyl groups.
Uniqueness: (N,N-Dimethylamino)triethylsilane is unique due to its balance of steric hindrance and reactivity. The ethyl groups provide moderate steric hindrance, making it suitable for a wide range of reactions without causing excessive steric strain. This makes it more versatile compared to its trimethyl and triisopropyl counterparts .
Eigenschaften
IUPAC Name |
N-methyl-N-triethylsilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJIYKRQQZJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374371 | |
| Record name | dimethylaminotriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3550-35-4 | |
| Record name | dimethylaminotriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid](/img/structure/B1585906.png)
